4,4-Difluorocycloheptane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

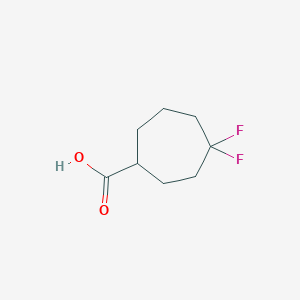

4,4-Difluorocycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with two fluorine atoms attached to the fourth carbon and a carboxylic acid group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocycloheptane-1-carboxylic acid typically involves the fluorination of cycloheptane derivatives. One common method is the direct fluorination of cycloheptane-1-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Substitution Reactions at Fluorine Centers

The geminal difluoro group at the 4-position can participate in nucleophilic substitution reactions under specific conditions. For example:

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety undergoes standard derivatization reactions, though the cycloheptane ring and fluorine substituents modulate reactivity:

Esterification

-

Fischer Esterification : Reacts with methanol or ethanol under acid catalysis (H₂SO₄) to form methyl or ethyl esters.

Amide Formation

-

DCC-Mediated Coupling : Reacts with amines (e.g., benzylamine) using N,N'-dicyclohexylcarbodiimide (DCC) to form amides.

Ring-Opening and Functionalization

The cycloheptane ring’s strain facilitates selective ring-opening under oxidative or reductive conditions:

Comparative Reactivity with Analogues

The reactivity of this compound differs from smaller-ring analogues:

Mechanistic Insights

-

Steric Effects : The cycloheptane ring’s larger size reduces steric hindrance compared to cyclopentane derivatives, favoring nucleophilic substitution over elimination .

-

Electronic Effects : Fluorine atoms withdraw electron density, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitutions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4,4-Difluorocycloheptane-1-carboxylic acid serves as a versatile building block in synthetic organic chemistry. Its fluorinated structure allows for the development of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine enhances the stability and reactivity of the compound, making it suitable for various chemical transformations.

Key Applications:

- Building Block: Utilized in the synthesis of fluorinated analogs of bioactive compounds.

- Reactivity: Engages in reactions such as oxidation and reduction, allowing for the formation of diverse derivatives.

Biological Research

In biological studies, this compound is investigated for its potential interactions with biological macromolecules. The compound's fluorine atoms can significantly influence its binding affinity to enzymes and receptors, making it a candidate for drug development.

Biological Activities:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications in treating diseases such as cancer.

- Cytotoxicity Studies: In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Industrial Applications

The compound is also explored for its utility in industrial applications. Its unique properties make it suitable for developing specialty chemicals and materials with enhanced performance characteristics.

Industrial Uses:

- Specialty Chemicals: Employed in producing materials with unique properties due to the presence of fluorine.

- Advanced Materials: Investigated for use in coatings and polymers that require increased durability and chemical resistance.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on a specific kinase involved in cancer progression. The compound demonstrated an IC50 value of 25 µM, indicating its potential as an anticancer agent by reducing proliferation rates in cancer cell lines.

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited significant cytotoxicity with IC50 values ranging from 15 µM to 30 µM. Flow cytometry analysis revealed that treatment led to increased early and late apoptotic cells compared to control groups.

Wirkmechanismus

The mechanism by which 4,4-Difluorocycloheptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4-Difluorocyclohexane-1-carboxylic acid: A six-membered ring analog with similar fluorination and carboxylic acid group.

4,4-Difluorocyclopentane-1-carboxylic acid: A five-membered ring analog with similar structural features.

Uniqueness

4,4-Difluorocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs

Biologische Aktivität

4,4-Difluorocycloheptane-1-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and the potential biological activities that arise from its fluorinated moieties. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cycloheptane ring with two fluorine atoms attached to the fourth carbon and a carboxylic acid functional group. The presence of fluorine atoms is known to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₂O₂ |

| Molecular Weight | 166.14 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity due to their electronegativity and size, which can lead to increased biological activity compared to non-fluorinated analogs.

Pharmacological Applications

Research indicates that this compound may serve as a scaffold for drug development due to its favorable pharmacokinetic properties. It has been investigated for its potential as an anti-inflammatory agent and for other therapeutic applications .

Case Study: Anti-inflammatory Effects

A study explored the anti-inflammatory properties of derivatives of cycloheptane carboxylic acids. It was found that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .

Cytokinin-like Activity

In agricultural research, derivatives of this compound have shown promising cytokinin-like activity. A bioassay conducted on muscat pumpkin cotyledons demonstrated enhanced growth indices when treated with these compounds at low concentrations (10⁻⁹ M), indicating their potential use in plant growth regulation .

Research Findings

Recent studies have highlighted the biological transport mechanisms of fluorinated compounds similar to this compound. For instance, research on related compounds revealed that they are primarily transported by system L and system ASC in gliosarcoma cells, which may inform future studies on drug delivery systems .

Eigenschaften

IUPAC Name |

4,4-difluorocycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHFMPOQHGQMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.